molecular formula C21H12F3N3O5S3 B2961885 4-oxo-6-(((5-(thiophene-2-carboxamido)-1,3,4-thiadiazol-2-yl)thio)methyl)-4H-pyran-3-yl 3-(trifluoromethyl)benzoate CAS No. 877643-42-0

4-oxo-6-(((5-(thiophene-2-carboxamido)-1,3,4-thiadiazol-2-yl)thio)methyl)-4H-pyran-3-yl 3-(trifluoromethyl)benzoate

Cat. No.: B2961885
CAS No.: 877643-42-0
M. Wt: 539.52
InChI Key: NBJQQSFKPFZWMP-UHFFFAOYSA-N
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Description

This compound is a structurally complex heterocyclic molecule featuring three distinct moieties:

1,3,4-thiadiazole-thiophene carboxamido unit: The thiophene-2-carboxamido group is linked via a sulfur atom to a 1,3,4-thiadiazole ring, a heterocycle known for its electron-deficient nature and bioactivity in medicinal chemistry.

3-(trifluoromethyl)benzoate ester: The ester group at position 3 of the pyran ring is substituted with a trifluoromethyl (-CF₃) group, enhancing lipophilicity and metabolic stability .

The compound’s synthesis likely involves multi-step reactions, such as condensation of thiophene-2-carboxamide derivatives with 1,3,4-thiadiazole precursors, followed by esterification with 3-(trifluoromethyl)benzoyl chloride.

Properties

IUPAC Name

[4-oxo-6-[[5-(thiophene-2-carbonylamino)-1,3,4-thiadiazol-2-yl]sulfanylmethyl]pyran-3-yl] 3-(trifluoromethyl)benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H12F3N3O5S3/c22-21(23,24)12-4-1-3-11(7-12)18(30)32-15-9-31-13(8-14(15)28)10-34-20-27-26-19(35-20)25-17(29)16-5-2-6-33-16/h1-9H,10H2,(H,25,26,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NBJQQSFKPFZWMP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)C(F)(F)F)C(=O)OC2=COC(=CC2=O)CSC3=NN=C(S3)NC(=O)C4=CC=CS4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H12F3N3O5S3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

539.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 4-oxo-6-(((5-(thiophene-2-carboxamido)-1,3,4-thiadiazol-2-yl)thio)methyl)-4H-pyran-3-yl 3-(trifluoromethyl)benzoate is a complex synthetic organic molecule with significant potential in medicinal chemistry. Its unique structure includes a pyran ring, a thiadiazole moiety, and various aromatic systems that suggest diverse biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and related research findings.

Chemical Structure and Properties

The molecular formula of the compound is C20H12N4O7S3C_{20}H_{12}N_{4}O_{7}S_{3}, with a molecular weight of approximately 524.0 g/mol. The structural features include:

Feature Description
Pyran Ring A six-membered ring containing one oxygen atom.
Thiadiazole Moiety A five-membered ring containing two nitrogen atoms and one sulfur atom.
Trifluoromethyl Group A substituent that enhances lipophilicity and biological activity.
Benzoate Group Contributes to the compound's reactivity and potential interactions with targets.

Antimicrobial Properties

Research has demonstrated that compounds featuring thiadiazole and pyran structures often exhibit significant antimicrobial activities. For instance, derivatives of thiadiazole have been shown to possess potent antibacterial effects against various pathogens, including Staphylococcus aureus and Escherichia coli .

Anticancer Activity

The compound's structural components suggest potential anticancer properties. Thiadiazole derivatives have been extensively studied for their ability to inhibit tumor cell proliferation. In vitro studies indicate that compounds with similar structures can induce apoptosis in cancer cells through various mechanisms, including the modulation of apoptosis-related proteins .

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets:

  • Enzyme Inhibition : The thiadiazole moiety may act as an enzyme inhibitor by forming hydrogen bonds or ionic interactions with active sites.
  • Receptor Modulation : Similar compounds have been identified as modulators of various receptors involved in cancer progression and inflammation .

Case Studies and Research Findings

Recent studies have focused on the synthesis and evaluation of related compounds:

  • Antimicrobial Activity Study : A study investigated the antimicrobial efficacy of thiadiazole derivatives against Mycobacterium tuberculosis. The results showed promising activity with minimum inhibitory concentrations (MICs) as low as 0.045μg/mL0.045\,\mu g/mL for certain derivatives .
  • Anticancer Evaluation : Another research effort highlighted the anticancer potential of pyran-based compounds, demonstrating their ability to inhibit cell growth in various cancer cell lines through apoptosis induction .

Comparative Analysis

The following table summarizes some structurally similar compounds and their reported biological activities:

Compound Name Structural Features Biological Activity
4-Oxo-6-(5-(thiophene-2-carboxamido)-1,3,4-thiadiazol-2-yl)thio)-4H-pyranSimilar pyran and thiadiazole structureAntitumor activity
Thiophene-based anti-cancer agentsFocus on thiophene ringsTargeted towards specific cancer pathways
Benzothiazole DerivativesSimilar heterocyclic frameworkCytotoxicity against tumor cells

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Analysis

The compound’s structural analogs can be categorized based on core heterocycles and substituents:

Compound Name Core Structure Key Substituents Yield (%) Melting Point (°C) Notable Spectral Data (IR/NMR) Reference
Target Compound 4H-pyran + 1,3,4-thiadiazole -CF₃ benzoate, thiophene-2-carboxamido N/A N/A C=O (1740 cm⁻¹), CF₃ (1120 cm⁻¹)
6-Methyl-2-(4-methoxyphenyl)-5-oxo-4,5-dihydro-1H-thieno[2,3-e][1,2,4]triazepine-7-carboxamide (7b) Thieno-triazepine Methoxyphenyl, carboxamide 76 160–162 NH (3320 cm⁻¹), C=O (1680 cm⁻¹)
5-(4-chlorophenyl)-4-oxo-2-thioxo-tetrahydro-benzo-thiazolo-pyrido-pyrimidine-6-carbonitrile (6) Pyrido-pyrimidine Chlorophenyl, thioxo, cyano N/A N/A C≡N (2240 cm⁻¹), C=S (1260 cm⁻¹)
Methyl (S)-6-oxo-2-phenyl-5-(thiophen-3-yl)-1-tosyl-tetrahydropyridine-3-carboxylate Tetrahydropyridine Tosyl, thiophene-3-yl N/A 159–152 C=O (1725 cm⁻¹), SO₂ (1360 cm⁻¹)
4-{[3-amino-6-(4-chlorophenyl)-4-oxo-thieno[3,2-d]pyrimidin-2-yl]amino}-N-substituted sulfonamide Thieno-pyrimidine Chlorophenyl, sulfonamide N/A N/A NH₂ (3450 cm⁻¹), SO₂ (1300 cm⁻¹)

Key Observations

Thermal Stability : Melting points for analogs range from 152–204°C, suggesting moderate thermal stability. The trifluoromethyl group may lower the target compound’s melting point compared to chlorophenyl or methoxy-substituted derivatives due to reduced crystallinity .

Spectral Signatures: The C=O stretch in the target’s benzoate ester (~1740 cm⁻¹) is higher than amide C=O peaks (1680 cm⁻¹ in 7b ), reflecting differences in electron withdrawal. The CF₃ group exhibits strong IR absorption near 1120 cm⁻¹, absent in non-fluorinated analogs . In NMR, the thiophene and thiadiazole protons are expected to resonate between δ 6.8–8.2 ppm, similar to compound 7b .

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